molecular formula C14H11BrF2OZn B14899647 4-(2',4'-DifluorobenZyloxy)-2-methylphenylZinc bromide

4-(2',4'-DifluorobenZyloxy)-2-methylphenylZinc bromide

Cat. No.: B14899647
M. Wt: 378.5 g/mol
InChI Key: LOEQTRFNMQZYTD-UHFFFAOYSA-M
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Description

4-(2’,4’-Difluorobenzyloxy)-2-methylphenylzinc bromide, 0.25 M in tetrahydrofuran, is an organozinc compound used in various chemical reactions. This compound is particularly valuable in organic synthesis due to its reactivity and ability to form carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2’,4’-Difluorobenzyloxy)-2-methylphenylzinc bromide typically involves the reaction of 4-(2’,4’-Difluorobenzyloxy)-2-methylphenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The zinc reagent is often activated by treatment with a small amount of iodine or a similar activator to enhance its reactivity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2’,4’-Difluorobenzyloxy)-2-methylphenylzinc bromide undergoes various types of chemical reactions, including:

    Nucleophilic substitution: Reacts with electrophiles to form new carbon-carbon bonds.

    Coupling reactions: Participates in cross-coupling reactions such as Negishi coupling to form complex organic molecules.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Electrophiles: Such as alkyl halides, acyl chlorides, and aldehydes.

    Catalysts: Palladium or nickel catalysts are often used in coupling reactions.

Major Products Formed

The major products formed from reactions involving 4-(2’,4’-Difluorobenzyloxy)-2-methylphenylzinc bromide are typically complex organic molecules with new carbon-carbon bonds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Scientific Research Applications

4-(2’,4’-Difluorobenzyloxy)-2-methylphenylzinc bromide has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active compounds and drug candidates.

    Medicine: Utilized in the development of pharmaceuticals, especially in the synthesis of intermediates for active pharmaceutical ingredients.

    Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 4-(2’,4’-Difluorobenzyloxy)-2-methylphenylzinc bromide involves its role as a nucleophile in chemical reactions. The zinc atom in the compound coordinates with the organic moiety, enhancing its nucleophilicity and enabling it to attack electrophilic centers in other molecules. This results in the formation of new carbon-carbon bonds, which is a key step in many synthetic processes.

Comparison with Similar Compounds

Similar Compounds

    4-(2’,4’-Difluorobenzyloxy)-2-methylphenylmagnesium bromide: Similar in structure but contains magnesium instead of zinc.

    4-(2’,4’-Difluorobenzyloxy)-2-methylphenylboronic acid: Contains boron and is used in Suzuki coupling reactions.

    4-(2’,4’-Difluorobenzyloxy)-2-methylphenyl lithium: Contains lithium and is used in various organolithium reactions.

Uniqueness

4-(2’,4’-Difluorobenzyloxy)-2-methylphenylzinc bromide is unique due to its specific reactivity and stability in tetrahydrofuran. The presence of zinc provides distinct reactivity compared to magnesium or lithium analogs, making it suitable for specific synthetic applications where other reagents may not be as effective.

Properties

Molecular Formula

C14H11BrF2OZn

Molecular Weight

378.5 g/mol

IUPAC Name

bromozinc(1+);2,4-difluoro-1-[(3-methylbenzene-4-id-1-yl)oxymethyl]benzene

InChI

InChI=1S/C14H11F2O.BrH.Zn/c1-10-3-2-4-13(7-10)17-9-11-5-6-12(15)8-14(11)16;;/h2,4-8H,9H2,1H3;1H;/q-1;;+2/p-1

InChI Key

LOEQTRFNMQZYTD-UHFFFAOYSA-M

Canonical SMILES

CC1=[C-]C=CC(=C1)OCC2=C(C=C(C=C2)F)F.[Zn+]Br

Origin of Product

United States

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